molecular formula C8H6ClN3O B3226450 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde CAS No. 1255939-60-6

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

Cat. No. B3226450
CAS RN: 1255939-60-6
M. Wt: 195.60 g/mol
InChI Key: ARUMSGJVFWJPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is a chemical compound with the formula C₇H₆ClN₃ . It is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde involves several steps. The yield is typically around 71-76% . The process involves the use of various reagents and conditions, and the product is usually obtained as a yellow solid .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR spectroscopy reveals peaks at 3047 cm^-1 (=C–H, Stretch), 1661 cm^-1 (C=O, Stretch), 1561 cm^-1 (C=C, Stretch), 1418 cm^-1 (C–H, Band), 1242 cm^-1 (C–N, Stretch), and 788 cm^-1 (C–Cl, Stretch) .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde are complex and can lead to a variety of products. The compound can undergo various transformations under different conditions, leading to the formation of new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde include a melting point of 287–288 °C . The compound is a yellow solid . Infrared spectroscopy reveals characteristic peaks corresponding to various functional groups .

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde involves binding to the enzyme DNA gyrase, which prevents it from breaking down the bacterial DNA . This inhibitory action makes the compound effective against certain types of bacteria .

Safety and Hazards

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is classified as an irritant . It is recommended to always wash hands after handling the product .

Future Directions

The future directions for research on 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde could involve further exploration of its antibacterial and antitumor activities . Additionally, the development of new synthetic methods and the study of its mechanism of action could also be areas of future research .

properties

IUPAC Name

4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-12-2-5(3-13)6-7(12)8(9)11-4-10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUMSGJVFWJPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=NC=N2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177220
Record name 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

CAS RN

1255939-60-6
Record name 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255939-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Reactant of Route 3
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.